4-methyl-2-phenyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide
Description
4-methyl-2-phenyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a phenyl group at position 2. The carboxamide moiety at position 5 is linked to a phenyl ring, which is further substituted with a pyridazine-piperidine system at the meta-position.
The synthesis of analogous thiazole-5-carboxamides typically involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives with amines using classic coupling reagents (e.g., HATU, EDCI) .
Properties
IUPAC Name |
4-methyl-2-phenyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5OS/c1-18-24(33-26(27-18)19-9-4-2-5-10-19)25(32)28-21-12-8-11-20(17-21)22-13-14-23(30-29-22)31-15-6-3-7-16-31/h2,4-5,8-14,17H,3,6-7,15-16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYLNUNGFFTDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-2-phenyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of insecticidal applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a heterocyclic structure containing sulfur and nitrogen. Its molecular formula is , and it has a molecular weight of 455.6 g/mol. The presence of multiple aromatic rings and a carboxamide functional group contributes to its unique chemical properties and biological activities.
Research indicates that this compound primarily acts as an insecticide . Its mode of action involves the activation of ryanodine receptors , which are critical for regulating calcium channels in muscle contraction within insects. By disrupting normal nervous system function, this compound leads to paralysis and death in target pest species, particularly those belonging to the orders Lepidoptera, Coleoptera, and Diptera.
Biological Activity Overview
The compound has shown promising biological activity in various studies:
Case Studies and Research Findings
-
Insecticidal Efficacy
- Studies have demonstrated that this compound effectively targets specific insect pests, leading to significant mortality rates. The compound's ability to activate ryanodine receptors is crucial for its insecticidal action.
- Anticonvulsant Activity
- Anticancer Potential
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their biological activities:
| Compound Name | Key Features |
|---|---|
| 4-Methyl-2-pyridin-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)-1,3-thiazole | Inhibitor of c-Met receptor; potential anticancer activity. |
| 4-Methyl-N-(4-fluorophenyl)-N'-(piperidin-1-YL)thiazole | Exhibits insecticidal properties; targets similar pathways. |
| 4-Amino-N-(pyridin-2-YL)-thiazole | Known for antimicrobial activity; structurally related. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its pyridazine-piperidine-phenyl-thiazole architecture. Key comparisons with analogous compounds include:
Key Observations :
- Thiadiazoles often exhibit enhanced metabolic stability compared to thiazoles.
- Substituent Effects :
- The pyridazine-piperidine group in the target compound may improve solubility compared to simpler aryl substituents (e.g., phenyl in ), as piperidine’s basic nitrogen facilitates salt formation.
- Piperidine vs. Piperazine: Piperazine (as in Dasatinib ) offers two basic nitrogens, enhancing water solubility and target binding in kinase inhibitors. Piperidine’s single nitrogen may prioritize lipophilicity, favoring blood-brain barrier penetration.
- The pyridazine-piperidine system could modulate selectivity for kinase targets, analogous to Dasatinib’s pyrimidine-piperazine motif .
Physicochemical Properties
- Solubility : Piperidine’s basic nitrogen (pKa ~11) enhances aqueous solubility at physiological pH, contrasting with neutral aryl substituents in .
Preparation Methods
Hantzsch Thiazole Formation
The 4-methyl-2-phenylthiazole-5-carboxylic acid ethyl ester is synthesized via Hantzsch thiazole synthesis. A mixture of 2-phenylacetothioamide (1.0 equiv) and ethyl 4-chloroacetoacetate (1.2 equiv) in ethanol is refluxed for 12 hours, yielding the thiazole ester after recrystallization from ethanol/water (78% yield).
Reaction Conditions:
- Solvent: Anhydrous ethanol
- Temperature: 78°C (reflux)
- Catalyst: None required
- Workup: Filtration, recrystallization (EtOH/H₂O 3:1)
Ester Hydrolysis to Carboxylic Acid
The ester intermediate undergoes saponification using lithium hydroxide (3.0 equiv) in tetrahydrofuran (THF)/water (4:1) at 60°C for 6 hours. Acidification with HCl (1M) precipitates the carboxylic acid, isolated via vacuum filtration (92% yield).
Characterization Data:
- 1H NMR (400 MHz, DMSO-d6): δ 13.21 (s, 1H, COOH), 8.02–7.89 (m, 2H, Ar-H), 7.65–7.52 (m, 3H, Ar-H), 2.81 (s, 3H, CH3).
- HRMS (ESI): m/z calcd for C13H11NO2S [M+H]+: 261.0556; found: 261.0549.
Preparation of 3-(6-(Piperidin-1-yl)Pyridazin-3-yl)Aniline
Pyridazine Ring Construction
3,6-Dichloropyridazine is synthesized by cyclizing maleic anhydride (1.0 equiv) with hydrazine hydrate (2.0 equiv) in acetic acid at 120°C for 8 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate 4:1), yielding white crystals (68%).
Piperidine Substitution
3,6-Dichloropyridazine (1.0 equiv) reacts with piperidine (1.5 equiv) in dimethylformamide (DMF) at 100°C for 24 hours. The reaction is quenched with ice water, and the precipitate is filtered to afford 6-(piperidin-1-yl)-3-chloropyridazine (83% yield).
Optimization Note:
Nitration and Reduction to Aniline
6-(Piperidin-1-yl)-3-chloropyridazine undergoes nitration with fuming HNO3/H2SO4 (1:3) at 0°C, yielding the 3-nitro derivative (71%). Catalytic hydrogenation (H2, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine, providing 3-(6-(piperidin-1-yl)pyridazin-3-yl)aniline (89%).
Spectroscopic Confirmation:
Amide Coupling and Final Assembly
Carbodiimide-Mediated Amidation
The carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dichloromethane (DCM) for 1 hour. 3-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline (1.1 equiv) is added, and the mixture is stirred at 25°C for 18 hours. The product is purified via column chromatography (DCM/methanol 20:1), yielding the target compound as a white solid (65%).
Critical Parameters:
Alternative Acid Chloride Route
The carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in toluene at 70°C for 2 hours. After solvent removal, the acid chloride is reacted with the aniline (1.1 equiv) in DCM with triethylamine (2.0 equiv) at 0°C→25°C for 12 hours. This method affords a higher yield (73%) but requires rigorous moisture control.
Characterization and Analytical Data
Spectral Analysis
1H NMR (400 MHz, DMSO-d6):
- δ 10.42 (s, 1H, NH), 8.54 (s, 1H, pyridazine-H), 8.21–7.12 (m, 11H, Ar-H), 3.72–3.68 (m, 4H, piperidine-H), 2.49 (s, 3H, CH3), 1.65–1.58 (m, 6H, piperidine-H).
13C NMR (101 MHz, DMSO-d6):
- δ 168.2 (C=O), 162.4 (thiazole-C2), 154.7 (pyridazine-C6), 140.1–114.3 (aromatic carbons), 45.3 (piperidine-NCH2), 25.1 (CH3).
HRMS (ESI):
- m/z calcd for C26H26N6OS [M+H]+: 487.1932; found: 487.1925.
Purity and Yield Optimization
Comparative yields under varying conditions:
| Parameter | EDC/HOBt Method | Acid Chloride Method |
|---|---|---|
| Yield (%) | 65 | 73 |
| Purity (HPLC, %) | 98.2 | 99.5 |
| Reaction Time (hours) | 18 | 14 |
| Moisture Sensitivity | Moderate | High |
Challenges and Mitigation Strategies
Q & A
Q. Critical Parameters :
- Temperature control during exothermic steps (e.g., cyclization at 80–90°C).
- Solvent selection (DMF for solubility vs. ethanol for milder conditions) .
Basic: Which spectroscopic and chromatographic techniques are essential for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of thiazole (C-5 carboxamide) and pyridazine (C-6 piperidinyl substitution) via characteristic shifts (e.g., thiazole C-2 phenyl at δ ~7.5 ppm; pyridazine protons at δ ~8.2–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of piperidine moiety) .
- HPLC : Use reverse-phase methods with UV detection (λ = 254 nm) to monitor purity and stability under accelerated degradation conditions (acid/base/oxidative stress) .
Advanced: How can researchers reconcile contradictory bioactivity data across different cellular assays?
Methodological Answer:
Contradictions often arise from assay-specific variables:
- Assay Design :
- Compare IC₅₀ values in kinase inhibition vs. cytotoxicity assays (e.g., MTT vs. ATP-binding assays) to distinguish target-specific effects from off-target toxicity .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based reporter systems) .
- Data Normalization : Account for differences in cell permeability (logP ~3.5) and serum protein binding using equilibrium dialysis .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., pH-dependent solubility in pyridazine derivatives) .
Example : A 2023 study resolved discrepancies in anticancer activity by correlating cellular uptake (LC-MS quantification) with target engagement (Western blot for phosphorylated kinases) .
Advanced: What computational approaches are effective for predicting multi-target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model binding to kinase domains (e.g., Bcr-Abl, EGFR). Prioritize residues critical for piperidine-pyridazine interactions (e.g., hinge region hydrogen bonds) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on π-π stacking between thiazole-phenyl and tyrosine residues .
- QSAR Models : Train on datasets of thiazole-carboxamides to predict ADMET properties (e.g., CYP3A4 inhibition risk) .
Validation : Cross-check predictions with experimental kinase profiling panels (e.g., DiscoverX Eurofins) .
Basic: How to design stability studies for this compound under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS. Note susceptibility of the carboxamide group to hydrolysis at pH >10 .
- Thermal Stability : Use TGA/DSC to determine melting points and decomposition thresholds (>200°C typical for thiazole derivatives) .
- Light Exposure : Conduct ICH-compliant photostability tests (UV-Vis irradiation, 1.2 million lux-hours) to assess aryl-thiazole photodegradation .
Advanced: What strategies mitigate off-target effects in in vivo models?
Methodological Answer:
- Metabolite Identification : Use μLC-MS/MS to detect hepatic metabolites (e.g., piperidine N-oxidation or thiazole ring cleavage) and adjust dosing regimens .
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the carboxamide to enhance selectivity .
- Toxicogenomics : Apply RNA-seq to identify pathways affected by chronic exposure (e.g., oxidative stress markers in liver tissues) .
Advanced: How to address low aqueous solubility in preclinical formulations?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400/water (70:30) or HP-β-cyclodextrin inclusion complexes to enhance solubility (>2 mg/mL) .
- Nanoformulation : Prepare PLGA nanoparticles (150–200 nm, PDI <0.2) via emulsion-solvent evaporation, achieving sustained release (>80% over 72 hr) .
- Salt Formation : Screen with pharmaceutically acceptable acids (e.g., HCl, maleic acid) to improve crystallinity and dissolution rates .
Advanced: What structural analogs show promise for SAR studies?
Q. Comparative Analysis :
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of piperidine with morpholine | Reduced hERG inhibition (IC₅₀ increased from 1.2 μM to 5.6 μM) | |
| Fluorination at thiazole C-4 | Enhanced metabolic stability (t₁/₂ increased from 2.1 hr to 6.8 hr in microsomes) | |
| Pyridazine-to-pyridine substitution | Loss of kinase inhibition (ΔpIC₅₀ = -2.3) but improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
